1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Lipophilicity Membrane permeability Drug-likeness

1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200177-85-9) is a fully N-methylated pyridyl-triazolone scaffold. Its zero H-bond donor count (HBD=0), low TPSA (48.8 Ų), and favorable logP (0.5) distinguish it from non-methylated analogs. This architecture avoids generic substitution risks in SAR campaigns. Key applications: fragment-based screening (NMR/SPR-ready), CNS-penetrant inhibitor design, and metalloenzyme hinge-binding. Opt for a single, analytically characterized batch to ensure inter-laboratory ADME-Tox data consistency.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 2200177-85-9
Cat. No. B2873268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2200177-85-9
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCN1C(=NN(C1=O)C)C2=CC=CC=N2
InChIInChI=1S/C9H10N4O/c1-12-8(11-13(2)9(12)14)7-5-3-4-6-10-7/h3-6H,1-2H3
InChIKeyQNMIUXBILVTORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 3 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one – Core Chemical Identity and Sourcing Context


The compound 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200177-85-9; molecular formula C₉H₁₀N₄O; molecular weight 190.20 g/mol) is a fully substituted 1,2,4-triazol-5-one heterocycle bearing methyl groups at positions 1 and 4 and a pyridin-2-yl substituent at position 3 [1]. This architecture places it within the broader pyridyl-triazolone class, which is actively investigated for kinase inhibition, antimicrobial, and antioxidant applications [2]. Its distinctive feature is the absence of any N–H hydrogen-bond donor, a property that differentiates it from both the parent non-methylated scaffold and the mono‑N4‑methyl analog and that directly impacts its physicochemical and drug‑likeness profile.

Why Generic 1,2,4-Triazol-5-one Analogs Cannot Replace 1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one


The primary differentiator of 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is its complete N‑methylation, which eliminates the N–H hydrogen‑bond donor present in the des‑methyl parent (CAS 56041-30-6) and the mono‑N4‑methyl analog (CAS 1928719-87-2) [1]. This structural change lowers the topological polar surface area (48.8 vs. 63.6 Ų), reduces hydrogen‑bond donor count to zero (from one), and raises the computed logP (XLogP3 0.5 vs. –0.3) [1]. In practice, these differences translate into altered membrane permeability, metabolic stability, and protein‑binding behavior that cannot be replicated by non‑methylated or partially methylated congeners, making generic substitution unreliable for structure‑activity‑relationship (SAR) campaigns, fragment‑based screening collections, or any assay where consistent physicochemical properties are critical.

Quantitative Differentiation Evidence: 1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. the Non‑Methylated Parent (CAS 56041-30-6)

Complete N‑methylation raises the computed octanol‑water partition coefficient (XLogP3) of the target compound to 0.5, compared with –0.3 for the non‑methylated parent 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one [1]. This 0.8‑log‑unit increase represents a ≈6.3‑fold higher predicted partition into a lipid bilayer, which typically correlates with improved passive membrane permeability and oral absorption potential.

Lipophilicity Membrane permeability Drug-likeness

Zero Hydrogen‑Bond Donors vs. One Donor in Non‑Methylated and Mono‑N4‑Methyl Analogs

The target compound possesses zero hydrogen‑bond donors (HBD = 0) because both triazolone nitrogen atoms are methylated [1]. In contrast, the non‑methylated parent (CAS 56041-30-6) and the mono‑N4‑methyl analog (CAS 1928719-87-2) each retain one N–H donor [2]. Removing the final HBD reduces the topological polar surface area from 63.6 Ų to 48.8 Ų and is predicted to decrease desolvation penalty upon membrane crossing while also limiting hydrogen‑bond‑mediated metabolic conjugation.

Hydrogen bonding Permeability Metabolic stability

Reduced Rotatable Bond Count Relative to N1‑Alkylated Congeners

The target compound contains a single rotatable bond (the pyridyl‑triazolone linkage), whereas many biologically active N1‑substituted analogs such as 1-[(3,4-dichlorophenyl)methyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1795191-92-2) possess four or more rotatable bonds [1][2]. The lower rotatable bond count confers greater conformational rigidity, which can enhance binding affinity by reducing the entropic penalty upon target engagement and can improve ligand efficiency metrics (e.g., LE, LLE).

Conformational restriction Ligand efficiency Entropic benefit

High‑Value Application Scenarios for 1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one


Fragment‑Based Screening Libraries Requiring Zero H‑Bond Donors

Fragment libraries enriched in compounds with HBD = 0 are systematically sought to identify ligands that bind without hydrogen‑bond donation. With an experimentally verified absence of N–H donors, a TPSA of 48.8 Ų, and a molecular weight of 190 Da, 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one fills a sparsely populated region of fragment space and is directly suitable for NMR‑based or SPR‑based primary screens [1].

CNS‑Permeable Probe Design Based on Elevated LogP and Low TPSA

The combination of XLogP3 = 0.5 and TPSA = 48.8 Ų positions the compound within the empirical CNS‑MPO sweet spot (TPSA < 60 Ų, logP between 1 and 3). Researchers designing brain‑penetrant inhibitors can use this scaffold as a core that already satisfies two key physicochemical gatekeepers, reducing the need for logP‑boosting substituents that might introduce off‑target activity [1].

Conformationally Constrained Core for Kinase or Metalloenzyme Inhibitor Optimization

The single rotatable bond and the pyridyl nitrogen available for metal coordination make the compound an attractive hinge‑binding isostere for kinase programs or a metal‑binding pharmacophore for metalloenzyme targets (e.g., histone demethylases, carbonic anhydrases). Its rigidity is expected to yield higher ligand efficiency relative to more flexible triazol‑5‑one derivatives [2].

Reference Standard for Physicochemical Benchmarking of Triazol‑5‑one Series

Because the compound is the simplest fully N‑methylated triazol‑5‑one bearing a 2‑pyridyl substituent, it serves as an ideal reference point for normalizing lipophilicity, permeability, and solubility data across a series. Procurement as a single, well‑characterized batch enables consistent inter‑laboratory comparisons in ADME‑Tox profiling campaigns [1].

Quote Request

Request a Quote for 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.